molecular formula C13H9F3N2O2 B8400887 3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine

3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine

Cat. No. B8400887
M. Wt: 282.22 g/mol
InChI Key: KTGXTIGFSASTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine is a useful research compound. Its molecular formula is C13H9F3N2O2 and its molecular weight is 282.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

3-methyl-5-nitro-2-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H9F3N2O2/c1-8-6-11(18(19)20)7-17-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,1H3

InChI Key

KTGXTIGFSASTBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-methyl-5-nitro-pyridine (5.0 g, 28.73 mmol) in toluene (50 mL) is added palladium tetrakis triphenylphosphine (1.66 g, 1.44 mmol), 4-trifluoromethyl phenyl boronic acid (10.92 g, 57.46 mmol), and potassium fluoride (3.34 g, 57.46 mmol). The reaction is purged with nitrogen three times and heated to reflux under nitrogen. At reflux, water (25 mL) is added to the reaction and the reaction is allowed to reflux under nitrogen. The reaction is monitored by HPLC, and upon completion, allowed to cool to room temperature. The reaction is diluted with ethyl acetate and Celite is added, followed by water. This mixture is then filtered through a pad of Celite. The solution is poured into a separatory funnel and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by flash column chromatography (5.6 g, 19.71 mmol).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10.92 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 4-(trifluoromethyl)phenylboronic acid (285 mg, 1.5 mmol), 2-bromo-3-methyl-5-nitropyridine (216 mg, 1.0 mmol), and potassium carbonate (345 mg, 2.5 mmol) in water (1.5 mL) and dioxane (6 mL) was added tetrakis(triphenylphosphine)palladium(0) (40 mg, 0.035 mmol). The resulting mixture was stirred at 80° C. for 4.5 hours. The mixture was cooled to room temperature. Ethyl acetate was added and the mixture was washed with water, then brine, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave 3-methyl-5-nitro-2-(4-(trifluoromethyl)phenyl)pyridine (223 mg, 79%). 1H NMR (400 MHz, CDCl3, δ): 9.35 (s, 1H), 8.42 (s, 1H), 7.77 (d, 2H), 7.69 (d, 2H), 2.51 (s, 3H).
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.